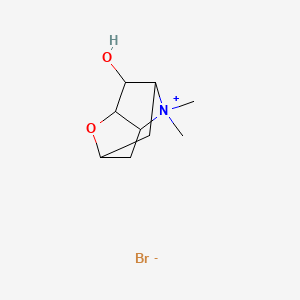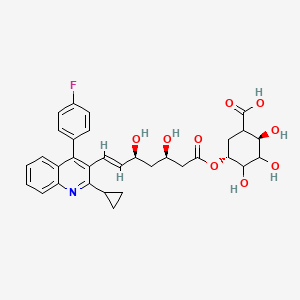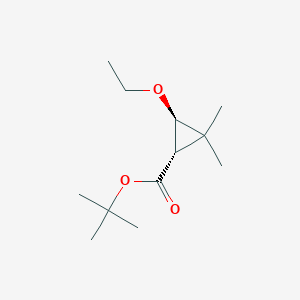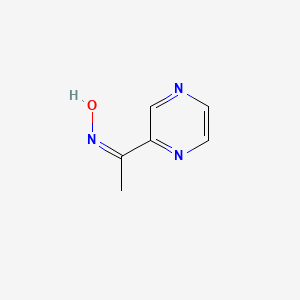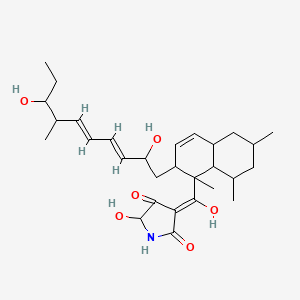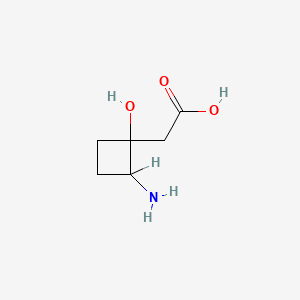
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate (EDFP) is a synthetic compound that has been used in various scientific research applications. It is a small molecule, with a molecular weight of 211.09 g/mol, and is composed of a carbon, hydrogen, and oxygen backbone. EDFP has been studied for its potential to serve as a substrate for a variety of enzymes, including those involved in metabolic pathways. It has also been used to study the effects of various drugs on the body and to explore the mechanisms of action of various drugs.
Aplicaciones Científicas De Investigación
Organic Chemistry Research
Method of Application
This compound is synthesized from enol ether 3 . First, the latter is refluxed in aqueous dioxane to obtain a cyclic 1,4-ketodial hydrate 4a (yield 90%). During chromatography on SiO2 in CH2Cl2–MeOH compound 4a underwent partial methylation to form compound 4b .
Results or Outcomes
The compound eliminates water on storage and transforms into a bicyclic crystalline “dimer” .
Fragrance Industry
Method of Application
These compounds are selected based on the industry-recognized International Fragrance Association (IFRA) standards. Additionally, a stricter internal standard is set that requires additional analysis before allowing a fragrance in products .
Results or Outcomes
The use of these compounds contributes to the overall fragrance of the product .
Regioselective Intermolecular Cyclization
Application Summary
The compound “Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate” is used in the synthesis of prostanoids, carbanucleosides, and other bioactive compounds important for medical practice .
Results or Outcomes
Crystal Structure Analysis
Application Summary
The compound “Ethyl (-)-(1S,2R,5S,7S,8R,4’S,5’S)-2-methoxy-8-(2’ ,2’- dimethyl-5’-phenyl-1’,3’-dioxolane-4’-yl)-6-oxo-tricyclo[3.2.1.02.7]octane-1-carboxylate” has been analyzed for its crystal structure .
Method of Application
The crystal structure of this compound was analyzed using X-ray crystallography .
Results or Outcomes
The results of this analysis were published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
Anti-Infective Compositions
Method of Application
These compounds are included in pharmaceutical formulations along with a pharmaceutically acceptable carrier .
Results or Outcomes
The use of these compounds contributes to the therapeutic effect of the pharmaceutical formulation .
Propiedades
IUPAC Name |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRYOWGFSOSEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate | |
CAS RN |
114420-06-3 |
Source


|
| Record name | ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


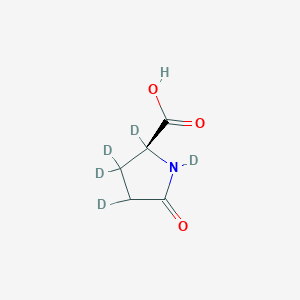

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
